![molecular formula C15H16O4 B14661278 Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis- CAS No. 42397-72-8](/img/structure/B14661278.png)
Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- is an organic compound with the molecular formula C15H16O4 . It is characterized by the presence of two phenol groups connected by a 1,3-propanediylbis(oxy) linkage. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- typically involves the reaction of phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atoms of the 1,3-dibromopropane, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions of the phenol rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols
Scientific Research Applications
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- involves its interaction with various molecular targets. The phenol groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s ability to act as an antioxidant or to participate in other chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a single phenol group.
Bisphenol A: Contains two phenol groups connected by a methylene bridge.
Hydroquinone: Contains two hydroxyl groups on a benzene ring.
Uniqueness
Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- is unique due to its 1,3-propanediylbis(oxy) linkage, which provides distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
42397-72-8 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-[3-(2-hydroxyphenoxy)propoxy]phenol |
InChI |
InChI=1S/C15H16O4/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9,16-17H,5,10-11H2 |
InChI Key |
PKEYDCTUOCBKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCCOC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


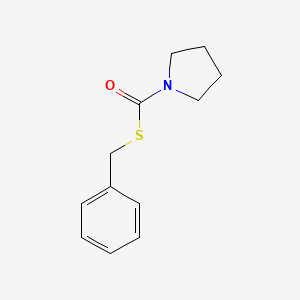

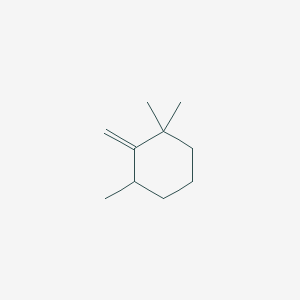
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
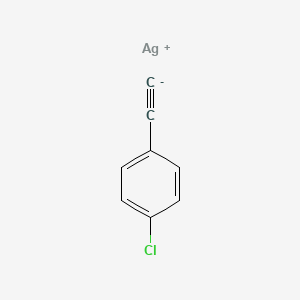
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)

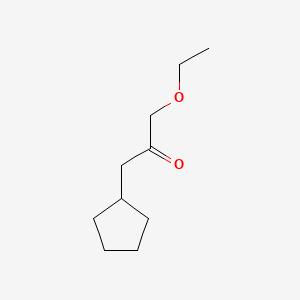
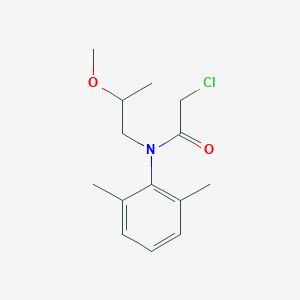
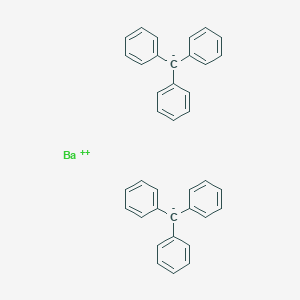


![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)

